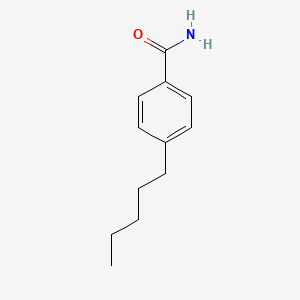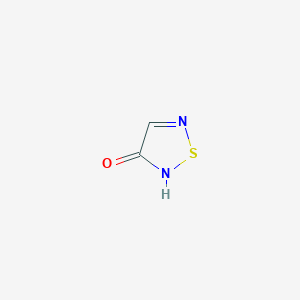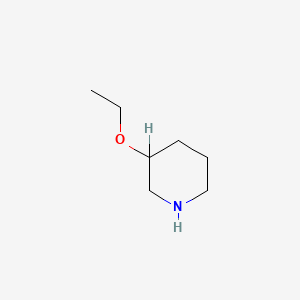
4-ペンチルベンズアミド
概要
説明
4-Pentylbenzamide is an organic compound with the molecular formula C12H17NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a pentyl group attached to the benzene ring, which is further connected to an amide group. It is used in various chemical and industrial applications due to its unique properties.
科学的研究の応用
4-Pentylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential bioactivity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
準備方法
Synthetic Routes and Reaction Conditions: 4-Pentylbenzamide can be synthesized through several methods. One common method involves the reaction of 4-pentylbenzoic acid with ammonium hydroxide in tetrahydrofuran at room temperature. The reaction mixture is stirred for 2 hours, then diluted with saturated aqueous sodium chloride and extracted with ethyl acetate. The organic extract is dried over sodium sulfate and evaporated to obtain the crude amide .
Industrial Production Methods: In industrial settings, 4-pentylbenzamide can be produced by the direct condensation of 4-pentylbenzoic acid and ammonia under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is efficient, eco-friendly, and provides high yields .
化学反応の分析
Types of Reactions: 4-Pentylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 4-Pentylbenzoic acid.
Reduction: 4-Pentylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent used.
作用機序
The mechanism of action of 4-pentylbenzamide involves its interaction with specific molecular targets. It can inhibit the formation of biofilms in bacteria by interfering with the signaling pathways essential for biofilm development. This makes it a potential candidate for antimicrobial applications .
類似化合物との比較
- N-[4-(2-amino-1H-imidazol-5-yl)phenyl]-4-pentylbenzamide
- N-(4-fluoro-3-nitrophenyl)-4-pentylbenzamide
- N-(2-Amino-1-(3-(4-methoxyphenyl)propyl)-1H-benzo[d]imidazole-5-yl)-4-pentylbenzamide
Comparison: 4-Pentylbenzamide is unique due to its specific pentyl group, which imparts distinct physical and chemical properties compared to other benzamides. Its ability to inhibit biofilm formation is a notable feature that sets it apart from similar compounds .
特性
IUPAC Name |
4-pentylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKZMNCFRIQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402518 | |
| Record name | 4-pentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138913-07-2 | |
| Record name | 4-pentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B1308536.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)



![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)





![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)

